![molecular formula C6H10N2O B2405718 2-(1H-imidazol-2-yl)propan-2-ol CAS No. 36365-23-8](/img/structure/B2405718.png)
2-(1H-imidazol-2-yl)propan-2-ol
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Overview
Description
“2-(1H-imidazol-2-yl)propan-2-ol” is a compound with the CAS Number: 36365-23-8 and a molecular weight of 126.16 . It has a linear formula of C6H10N2O . It is a solid at room temperature and is sealed in dry storage .
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-2-yl)propan-2-ol” consists of an imidazole ring attached to a propan-2-ol group . Imidazole is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole, the core structure of this compound, is amphoteric in nature, meaning it shows both acidic and basic properties . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
“2-(1H-imidazol-2-yl)propan-2-ol” is a solid at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
- Researchers have synthesized derivatives of imidazole-2-propanol and evaluated their antihypertensive activity in animal models . These compounds may hold promise for managing high blood pressure.
- Imidazole-containing compounds, including imidazole-2-propanol, have been investigated for their potential as anti-HIV agents . Molecular docking studies suggest their ability to inhibit HIV-1 replication.
- Imidazole-2-propanol can form stable 1:1 solvates during preparation and recrystallization . Understanding its solvation behavior is crucial for pharmaceutical and material science applications.
Antihypertensive Potential
Anti-HIV-1 Activity
Solvent Formation
Safety and Hazards
Mechanism of Action
Target of Action
2-(1H-imidazol-2-yl)propan-2-ol is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can act as both a base and an acid, allowing them to interact with a wide range of biological targets. This broad reactivity may contribute to the wide range of biological activities exhibited by imidazole derivatives .
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it is likely that multiple biochemical pathways are affected .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they likely have multiple molecular and cellular effects .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
properties
IUPAC Name |
2-(1H-imidazol-2-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(2,9)5-7-3-4-8-5/h3-4,9H,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYJVIFSBZSJBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CN1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-2-yl)propan-2-ol |
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